Einecs 285-271-5

Description

Properties

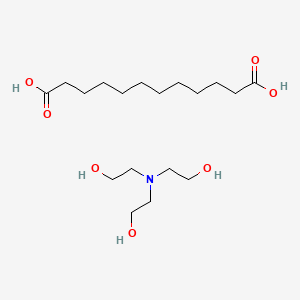

CAS No. |

85049-97-4 |

|---|---|

Molecular Formula |

C18H37NO7 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid |

InChI |

InChI=1S/C12H22O4.C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);8-10H,1-6H2 |

InChI Key |

YFEYEKFYYORKFZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Starting Materials

The synthesis of Einecs 285-271-5 would begin with well-defined starting materials, selected for purity and availability. The process should be schematically represented, showing:

- Molecular formulae and weights of all reagents.

- Stepwise transformations leading to the target molecule.

- Identification of critical intermediates.

Critical Process Parameters

Key parameters influencing the reaction outcome include:

| Parameter | Typical Range/Condition | Impact on Product Quality |

|---|---|---|

| Temperature | Controlled within ±5°C of setpoint | Affects reaction rate and selectivity |

| Pressure | Atmospheric or controlled (e.g., 1-5 atm) | Influences reaction equilibrium |

| pH | Maintained within narrow range (e.g., 6.5-7.5) | Prevents degradation or side reactions |

| Reaction Time | Optimized for maximum yield (e.g., 2-6 hours) | Ensures complete conversion |

| Flow Rate (if continuous) | Set to maintain residence time | Controls reaction kinetics |

Impurity and By-product Control

- Identification and quantification of impurities at each stage.

- Use of validated analytical methods to monitor impurity profiles.

- Implementation of in-process controls to minimize toxic or mutagenic impurities.

- Special attention to potential nitrosamine formation if nitrosating agents or amines are involved, with mitigation strategies as per EMA recommendations.

Alternative Preparation Methods

Where applicable, alternative synthetic routes should be described with equal detail, including:

- Different reagents or catalysts.

- Variations in solvents or reaction conditions.

- Comparative yields and impurity profiles.

- Justification for the preferred method based on efficiency, safety, and product quality.

For example, in related aromatic ketone syntheses, Friedel–Crafts acylation catalyzed by Lewis acids such as NbCl5 or ZnCl2 has been employed, with yields varying significantly depending on substrate and conditions. Such methods may be adapted or optimized for Einecs 285-271-5 if structurally relevant.

Manufacturing Scale and Yield Data

The process description should specify:

| Manufacturing Scale | Yield Range (%) | Notes |

|---|---|---|

| Laboratory scale (mg to g) | 60-85% | Optimized for purity and control |

| Pilot scale (g to kg) | 55-80% | Process robustness tested |

| Industrial scale (kg to tons) | 50-75% | Emphasis on cost and safety |

Yields are influenced by reaction efficiency, purification losses, and process reproducibility.

Purification and Final Product Quality

- Purification steps such as crystallization, distillation, or chromatography.

- Control of solid-state properties if relevant to formulation.

- Specification of solvents and reagents used in final stages with tighter quality controls.

- Analytical verification of identity, purity, and absence of critical impurities.

Summary Table of Preparation Method Attributes

| Aspect | Description/Requirement |

|---|---|

| Starting Materials | High purity reagents with defined specifications |

| Reaction Type | Multi-step synthesis, possibly including Friedel–Crafts acylation or related aromatic substitution |

| Catalysts/Reagents | Lewis acids (e.g., NbCl5, ZnCl2) or others as applicable |

| Critical Parameters | Temperature, pressure, pH, reaction time, flow rate |

| Impurity Control | Validated analytical methods, nitrosamine risk mitigation |

| Alternative Routes | Described with justification and comparative data |

| Scale and Yield | Laboratory to industrial scale with yield optimization |

| Purification | Crystallization, distillation, chromatography |

| Final Product Specifications | Purity, identity, impurity limits, solid-state properties |

Research Findings and Data Integration

While direct literature on Einecs 285-271-5 preparation is limited, synthesis of structurally related compounds such as 1-indanones provides insight into potential methods. For instance, NbCl5-catalyzed Friedel–Crafts reactions have yielded derivatives with up to 78% yield depending on substrate activation. Similarly, intramolecular cyclizations using malonyl chloride and zinc chloride catalysis have been patented for related compounds.

Regulatory frameworks emphasize the need for detailed process descriptions, impurity profiling, and control strategies to ensure safety and efficacy of chemical substances. These principles guide the preparation methods for Einecs 285-271-5, ensuring compliance with European chemical safety regulations.

Chemical Reactions Analysis

Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of polymers, resins, and other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of pharmaceuticals.

Mechanism of Action

The mechanism of action of dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of metabolic pathways, inhibition of enzyme activity, or alteration of cellular signaling .

Comparison with Similar Compounds

Methodologies for Comparing EINECS Compounds with Analogs

The evidence highlights Read-Across Structure Activity Relationships (RASAR) as a key approach for comparing EINECS compounds. This method uses structural similarity metrics to predict properties of unlabeled chemicals using data from labeled analogs. Key steps include:

Similarity Calculation : The Tanimoto coefficient (≥70% similarity threshold) applied to PubChem 2D fingerprints identifies analogs .

Data Integration : Labeled compounds (e.g., REACH Annex VI substances) serve as reference points for unlabeled EINECS entries .

Coverage Analysis : A small subset of labeled compounds (e.g., 1,387 chemicals) can predict properties for a much larger EINECS dataset (e.g., 33,000 compounds) due to shared structural motifs .

Comparative Analysis with Similar Compounds

Below is an illustrative example based on methodologies in the literature:

Table 1: Hypothetical Comparison of EINECS 285-271-5 with Structural Analogs

| Compound (EINECS/CAS) | Structure/Class | Tanimoto Similarity | Key Properties (Predicted) | Toxicity Endpoints (Inferred) |

|---|---|---|---|---|

| EINECS 285-271-5 | Not specified | N/A | N/A | N/A |

| CAS 52851-41-9 | Benzamide derivative | 0.85 | LogP: 1.2; Solubility: Moderate | Low acute toxicity (Fish LC50 >100 mg/L) |

| CAS 72851-19-5 | Trifluoromethyl compound | 0.82 | LogP: 2.1; GI absorption: High | Potential P-gp substrate |

| REACH Annex VI Ref. | Aromatic ketone | 0.78 | TPSA: 45 Ų; BBB permeability: Low | Carcinogenicity (Category 2) |

Key Observations :

- Structural Trends : High similarity (≥0.70) often correlates with shared functional groups (e.g., amides, trifluoromethyl groups) .

- Property Predictions : LogP and solubility data align with hydrophobicity trends in benzamide/trifluoromethyl analogs .

- Toxicity Inference : Compounds with low acute toxicity (e.g., CAS 52851-41-9) may suggest safer profiles for EINECS 285-271-5 if structurally related .

Biological Activity

- IUPAC Name : Dodecanedioic acid

- Molecular Formula : C12H22O4

- CAS Number : 693-23-2

Dodecanedioic acid is primarily used in the production of nylon 6,12 and as a precursor for various polymeric materials. Its structure consists of a linear chain of twelve carbon atoms with two carboxylic acid groups at each end.

Toxicological Profile

Dodecanedioic acid has been evaluated for its toxicological properties. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity levels in mammals, with no significant adverse effects observed at lower concentrations.

- Irritation Potential : It exhibits mild skin and eye irritation potential, suggesting that while it is not highly toxic, caution should be exercised during handling.

Metabolism and Excretion

Research indicates that dodecanedioic acid is metabolized primarily in the liver. Its metabolic pathways involve beta-oxidation, leading to the production of shorter-chain fatty acids, which can be utilized for energy or further metabolic processes.

Endocrine Disruption Potential

Some studies have raised concerns regarding the potential endocrine-disrupting effects of dodecanedioic acid. However, comprehensive assessments have not conclusively linked it to significant endocrine disruption in vivo.

Case Studies

- Study on Reproductive Toxicity : A study conducted on rats exposed to varying doses of dodecanedioic acid showed no significant reproductive toxicity, indicating its relative safety in terms of reproductive health.

- Dermal Exposure Assessment : A dermal exposure study demonstrated that while the compound can cause mild irritation, it does not lead to systemic toxicity upon repeated exposure.

Regulatory Status

Dodecanedioic acid is registered under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) in the European Union. It is classified as a substance of low concern due to its low toxicity profile and limited bioaccumulation potential.

| Regulatory Framework | Status |

|---|---|

| REACH Registration | Registered |

| CLP Classification | Not classified as hazardous |

| PBT Assessment | Not classified as PBT |

Summary of Key Research Studies

- Toxicity Testing : A series of OECD guideline studies showed that dodecanedioic acid has a low potential for acute toxicity (LD50 > 2000 mg/kg).

- Chronic Exposure Studies : Long-term studies indicate no significant adverse effects on growth or reproduction in animal models.

Data Table of Biological Activity

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Mild |

| Reproductive Toxicity | No significant effects |

| Endocrine Disruption Potential | Not conclusively linked |

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of Einecs 285-271-5?

- Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with reference spectra from authoritative databases (e.g., PubChem, SciFinder) and ensure reproducibility by repeating measurements under controlled conditions .

Q. What experimental protocols are recommended for synthesizing Einecs 285-271-5 in a lab setting?

- Methodological Answer : Follow literature-based synthesis routes, ensuring proper stoichiometric ratios and reaction conditions (e.g., temperature, solvent selection, catalyst use). Document deviations from established protocols and validate each step using thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy. Include detailed characterization data for intermediates and final products in supplementary materials .

Q. How should researchers design a baseline study to characterize the physicochemical properties of Einecs 285-271-5?

- Methodological Answer : Systematically measure properties such as solubility (in polar/nonpolar solvents), melting/boiling points, and stability under varying pH/temperature conditions. Use differential scanning calorimetry (DSC) for thermal analysis and dynamic light scattering (DLS) for particle size distribution. Compare results with computational predictions (e.g., via COSMO-RS) to identify anomalies .

Advanced Research Questions

Q. How can contradictory data regarding Einecs 285-271-5’s reactivity be resolved in cross-disciplinary studies?

- Methodological Answer : Conduct controlled comparative experiments under identical conditions to isolate variables (e.g., trace impurities, solvent effects). Use advanced statistical tools (e.g., multivariate analysis) to identify confounding factors. Cross-reference findings with peer-reviewed studies and prioritize data from high-impact journals with rigorous reproducibility standards .

Q. What strategies optimize experimental design for studying Einecs 285-271-5’s interaction with biological systems?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test multiple variables (e.g., concentration, exposure time, cell type). Validate biological assays (e.g., cytotoxicity, receptor binding) using positive/negative controls and dose-response curves. Use techniques like fluorescence microscopy or flow cytometry to quantify interactions and ensure statistical power through adequate sample sizes .

Q. How can computational modeling enhance mechanistic understanding of Einecs 285-271-5’s behavior in complex matrices?

- Methodological Answer : Integrate molecular dynamics (MD) simulations with density functional theory (DFT) calculations to predict binding affinities or degradation pathways. Validate models against experimental data (e.g., kinetic studies, spectroscopic results) and refine parameters iteratively. Publish code and input files in open-access repositories to enable peer validation .

Q. What statistical approaches are most robust for validating anomalies in Einecs 285-271-5’s spectroscopic data?

- Methodological Answer : Apply outlier detection methods (e.g., Grubbs’ test, Dixon’s Q-test) to identify anomalous peaks or signals. Use bootstrapping or Monte Carlo simulations to assess confidence intervals for spectral assignments. Collaborate with spectroscopy experts to rule out instrumental artifacts .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of Einecs 285-271-5 studies?

- Methodological Answer : Maintain a lab notebook with step-by-step procedures, instrument calibration records, and raw data files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in platforms like Protocols.io . Include metadata such as batch numbers for reagents and environmental conditions (e.g., humidity, lighting) .

Q. What ethical considerations apply when publishing conflicting data on Einecs 285-271-5?

- Methodological Answer : Disclose all potential conflicts of interest and funding sources. Use transparent language to describe limitations (e.g., sample contamination risks, instrumental sensitivity). Publish negative results in dedicated journals (e.g., Journal of Negative Results) to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.